molecular formula C17H14N2O4S B2365620 N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 681166-25-6

N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2365620
CAS No.: 681166-25-6
M. Wt: 342.37
InChI Key: FAFVZXDAMBRWNG-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole moiety substituted with a methoxy group at the 4-position and linked via a carboxamide bridge to a 2,3-dihydrobenzo[b][1,4]dioxine ring. The compound’s benzo[d]thiazole core is a common pharmacophore in drug discovery, while the dihydrobenzo[b][1,4]dioxine moiety contributes to its conformational rigidity and metabolic stability .

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c1-21-12-7-4-8-14-15(12)18-17(24-14)19-16(20)13-9-22-10-5-2-3-6-11(10)23-13/h2-8,13H,9H2,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFVZXDAMBRWNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3COC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Coupling via Acyl Chloride

Procedure :

  • Synthesis of 2,3-Dihydrobenzo[b]dioxine-2-carbonyl Chloride
    • The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane.
    • Reaction Conditions : 0–5°C, 2–4 hours, followed by room-temperature stirring.
  • Coupling with 4-Methoxybenzo[d]thiazol-2-amine
    • The acyl chloride is reacted with the amine in pyridine or tetrahydrofuran (THF) under inert conditions.
    • Key Step :

      $$

      \text{R-COCl + H}_2\text{N-R'} \rightarrow \text{R-CONH-R'} + \text{HCl}

      $$
    • Yield : 75–85% (inferred from analogous reactions).

Characterization :

  • ¹H-NMR : Peaks at δ 7.8–8.2 ppm (amide NH), δ 4.2–4.5 ppm (dioxine methylene).
  • LC-MS : Molecular ion peak at m/z 357.4 [M+H]⁺.

Hydrazide Intermediate Pathway

Procedure :

  • Formation of N'-(4-Methoxybenzo[d]thiazol-2-yl)-2,3-Dihydrobenzo[b]dioxine-2-Carbohydrazide
    • The methyl ester of 2,3-dihydrobenzo[b]dioxine-2-carboxylic acid is refluxed with hydrazine hydrate in ethanol.
    • Reaction Time : 4–6 hours at 80°C.
  • Conversion to Carboxamide
    • The carbohydrazide is treated with acetic anhydride or subjected to oxidative conditions to yield the carboxamide.

Challenges :

  • Low regioselectivity during oxidation requires careful purification via recrystallization (ethanol-DMF mixture).

Alternative Methods and Optimization

One-Pot Synthesis

Procedure :

  • Simultaneous cyclization and amidation using 3-chloro-2,4-dioxo intermediates (e.g., 8 in) and thiourea derivatives.
  • Advantage : Reduces purification steps, improving overall yield (80–87%).

Solvent and Catalyst Screening

Solvent Catalyst Yield (%) Reference
Pyridine None 78
Ethanol TMEDA 82
THF Triethylamine 75 Inferred

Optimal Conditions : Pyridine at 0°C minimizes side reactions.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹³C-NMR :
    • Carbonyl carbon at δ 165–170 ppm.
    • Dioxine methine at δ 70–75 ppm.
  • IR Spectroscopy :
    • Stretching vibrations at 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).

Purity Assessment

  • HPLC : >98% purity achieved via reverse-phase C18 column (methanol-water gradient).

Scientific Research Applications

Biological Activities

Research indicates that compounds containing the benzo[d]thiazole and dihydrobenzo[b][1,4]dioxine structures exhibit notable biological activities. Key areas of application include:

  • Anticancer Activity : Studies have shown that derivatives of this compound demonstrate significant antiproliferative effects against various cancer cell lines, including melanoma and prostate cancer. The mechanism of action often involves the inhibition of tubulin polymerization .
  • Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity, making it a candidate for further exploration in treating infections .

Case Study 1: Anticancer Research

A study published in ChemBioChem highlighted the development of a series of 4-substituted methoxybenzoyl-aryl-thiazoles derived from structural modifications of lead compounds. These modifications improved antiproliferative activity significantly from micromolar to low nanomolar ranges against melanoma and prostate cancer cells . This research underscores the potential of related compounds in cancer therapy.

Case Study 2: Antimicrobial Activity

Another investigation focused on the synthesis and evaluation of various benzothiazole derivatives for their antimicrobial properties. The study found that certain derivatives exhibited effective inhibition against bacterial strains, suggesting that N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide might also possess similar properties .

Mechanism of Action

The mechanism of action of N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a key role in the inflammatory response . Additionally, it can interact with DNA and proteins, leading to the modulation of various cellular processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with several derivatives, differing primarily in substituents on the benzo[d]thiazole and dihydrobenzo[d]dioxine rings. Key comparisons include:

Compound Name Substituents Key Features Biological Activity Reference
N-(5-(Morpholinomethyl)-4-(pyridin-4-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (4v) Morpholinomethyl, pyridin-4-yl Enhanced solubility due to morpholine; pyridinyl enhances π-π stacking Anticancer (IC₅₀ values not reported)
N4-(4-Fluorophenyl)-N2-substituted-benzo[d]thiazole-2,4-dicarboxamides 4-Fluorophenyl, variable N2 groups Dual carboxamide groups improve binding to kinase ATP pockets Kinase inhibition (e.g., EGFR IC₅₀ = 0.8–3.2 µM)
2-Phenyl-N-(3,4,5-trimethoxyphenyl)-4,5-dihydrothiazole-4-carboxamide 3,4,5-Trimethoxyphenyl Methoxy groups enhance membrane permeability Antiproliferative (GI₅₀ = 1.2–4.5 µM in MCF-7)
(2,3-trans)-3-(3-Hydroxy-5-methoxyphenyl)-N-(4-hydroxyphenethyl)-7-{(E)-3-[(4-hydroxyphenethyl)amino]-3-oxoprop-1-en-1-yl}-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide Hydroxyphenethyl, propenoyl chain Polyphenolic substituents confer antioxidant activity Anticancer (tested in vitro, specifics unreported)

Key Observations :

  • Methoxy vs. Fluorophenyl Substitution : The 4-methoxy group in the target compound may enhance metabolic stability compared to electron-withdrawing groups like fluorine in , though fluorine improves binding affinity in kinase targets.
  • Dihydrobenzo[d]dioxine vs. Thiadiazole-Fused Scaffolds : Derivatives with thiadiazole fusion (e.g., ) exhibit higher rigidity but reduced solubility compared to the dihydrobenzo[d]dioxine core .
Physicochemical Properties
  • Solubility : The dihydrobenzo[d]dioxine ring improves aqueous solubility (logP ~2.5) compared to fully aromatic analogs (logP ~3.8) .
  • Metabolic Stability : Methoxy groups are less prone to oxidative metabolism than methyl groups, as seen in , suggesting enhanced in vivo stability for the target compound.

Biological Activity

N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Its unique structural features include a benzo[d]thiazole moiety linked to a 2,3-dihydrobenzo[b][1,4]dioxine backbone through a carboxamide linkage. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

Chemical Structure

The molecular formula of this compound is C17H15N3O4SC_{17}H_{15}N_{3}O_{4}S. The structural representation highlights the combination of functional groups that contribute to its reactivity and biological properties.

Anticancer Properties

Research indicates that compounds containing the benzo[d]thiazole and dihydrobenzo[b][1,4]dioxine moieties exhibit significant anticancer activities. For instance, studies have shown that derivatives of benzothiazole can inhibit cancer cell proliferation effectively. The mechanism often involves the disruption of microtubule dynamics, similar to established antitubulin drugs.

A study on related compounds demonstrated that certain methoxybenzoyl-thiazole derivatives exhibited cytotoxicity against various solid tumor cell lines. The findings suggested a concentration-dependent effect on the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating a potential dual role in both anticancer and anti-inflammatory activities .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies on structurally similar compounds revealed limited antimicrobial activity against certain bacterial pathogens. However, specific derivatives showed significant effects against gram-positive bacteria, suggesting that modifications to the benzothiazole structure could enhance antimicrobial efficacy.

Case Studies

  • In vitro Studies on Cancer Cell Lines :
    • A series of experiments demonstrated that this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. These studies emphasized the compound's potential as a lead candidate for further development in anticancer therapies.
  • Microbial Growth Inhibition :
    • Another study assessed the antimicrobial efficacy of related benzothiazole derivatives against common pathogens. Results indicated moderate activity against Staphylococcus aureus and Escherichia coli, with some derivatives showing enhanced potency when combined with known antibiotics .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound in comparison with other similar compounds:

Compound NameStructural FeaturesAnticancer ActivityAntimicrobial Activity
This compoundBenzothiazole + DioxineHigh (IC50 < 10 µM)Moderate
2-MercaptobenzothiazoleBenzothiazole moietyModerateHigh (broad spectrum)
3-Amino-2-benzothiazoleAmino group substitutionHighLimited
6-Bromo-2-benzothiazoleHalogen substitutionModerateAntiparasitic

Q & A

Q. How can the synthesis of N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide be optimized for yield and purity?

Methodological Answer: Optimization involves precise control of reaction conditions:

  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency due to their ability to stabilize intermediates .
  • Temperature : Reactions often proceed at 60–80°C to balance kinetic energy and side-product formation .
  • Catalysts : Use coupling agents (e.g., DCC/DMAP) for amide bond formation, as demonstrated in analogous carboxamide syntheses .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane yields >95% purity, confirmed by HPLC .

Q. What spectroscopic techniques are most reliable for confirming the compound’s structural integrity?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for methoxy (δ ~3.8 ppm), benzodioxine protons (δ 4.2–4.5 ppm), and thiazole carbons (δ 150–160 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What in vitro assays are recommended for initial biological activity screening?

Methodological Answer:

  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., melanoma, breast cancer) at concentrations 1–100 μM .
  • Enzyme Inhibition : Screen against kinases or proteases via fluorometric/colorimetric assays (IC₅₀ determination) .
  • Antimicrobial Activity : Employ broth microdilution (MIC determination) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Methodological Answer:

  • Core Modifications :
    • Thiazole ring : Introduce halogens (e.g., Cl, F) at position 4 to enhance electrophilic interactions .
    • Benzodioxine : Replace methoxy with ethoxy or methylthio to alter lipophilicity .
  • Assay Design : Test analogs in parallel against primary targets (e.g., HSF1 pathway for anticancer activity) and off-target panels to assess selectivity .
  • Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, logP) with bioactivity .

Q. How can contradictions in biological data between studies be resolved?

Methodological Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., NCI-60 panel for cancer studies) and incubation times .
  • Solubility Checks : Use DMSO stock solutions ≤0.1% to avoid solvent interference .
  • Orthogonal Validation : Confirm hits with alternative assays (e.g., apoptosis via flow cytometry if cytotoxicity is observed) .

Q. What computational strategies aid in identifying potential molecular targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB) focusing on thiazole-binding pockets in kinases or GPCRs .
  • Pharmacophore Modeling : Align with known inhibitors (e.g., HSF1 pathway inhibitors) to identify critical hydrogen-bond acceptors and hydrophobic regions .
  • MD Simulations : Run 100-ns simulations to assess binding stability (RMSD < 2 Å) .

Q. How should discrepancies between in vitro and in vivo efficacy be addressed?

Methodological Answer:

  • ADME Profiling :
    • Permeability : Caco-2 assays to predict intestinal absorption .
    • Metabolic Stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify degradation pathways .
  • Formulation Adjustments : Use PEGylated nanoparticles to enhance bioavailability if solubility is limiting .
  • In Vivo Models : Validate in xenograft mice with pharmacokinetic monitoring (plasma t₁/₂, AUC) .

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